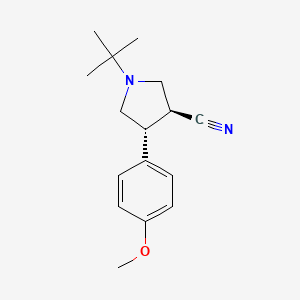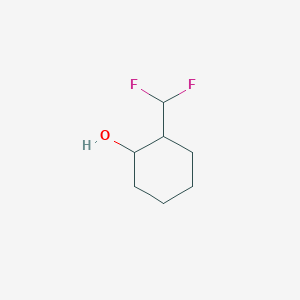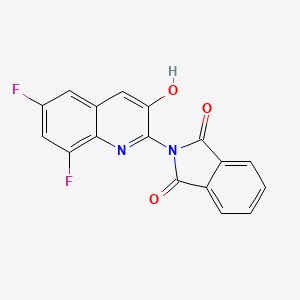
2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione is a complex organic compound that combines the structural features of quinoline and isoindoline-1,3-dione. The presence of fluorine atoms at positions 6 and 8 of the quinoline ring enhances its biological activity and chemical stability. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through cyclization reactions involving fluorinated anilines and appropriate aldehydes or ketones.
Introduction of Hydroxy Group: The hydroxy group at position 3 of the quinoline ring can be introduced via hydroxylation reactions using suitable oxidizing agents.
Formation of Isoindoline-1,3-dione: The isoindoline-1,3-dione moiety can be synthesized from o-phthalic acids or anhydrides with amines in the presence of catalysts such as SiO2-tpy-Nb.
Coupling of Quinoline and Isoindoline-1,3-dione: The final step involves coupling the quinoline and isoindoline-1,3-dione moieties under appropriate reaction conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,8-Difluoroquinoline: Shares the quinoline core but lacks the isoindoline-1,3-dione moiety.
Isoindoline-1,3-dione Derivatives: Compounds with similar isoindoline-1,3-dione structures but different substituents on the quinoline ring.
Uniqueness
2-(6,8-Difluoro-3-hydroxyquinolin-2-yl)isoindoline-1,3-dione is unique due to the combination of the quinoline and isoindoline-1,3-dione moieties, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H8F2N2O3 |
|---|---|
Molecular Weight |
326.25 g/mol |
IUPAC Name |
2-(6,8-difluoro-3-hydroxyquinolin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H8F2N2O3/c18-9-5-8-6-13(22)15(20-14(8)12(19)7-9)21-16(23)10-3-1-2-4-11(10)17(21)24/h1-7,22H |
InChI Key |
HQRUMMITXHEIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(C=C(C=C4C=C3O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


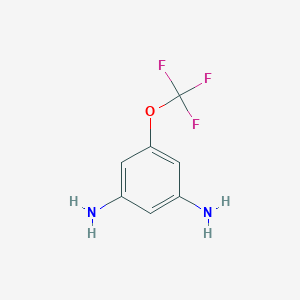

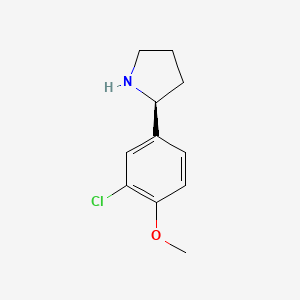


![6-Iodo-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12983904.png)
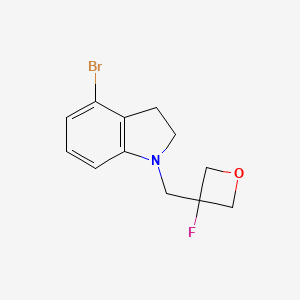
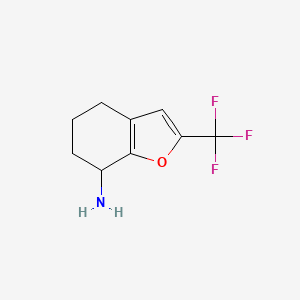

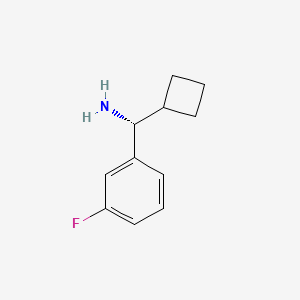
![methyl 1-(2-chloro-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentanecarboxylate](/img/structure/B12983942.png)
